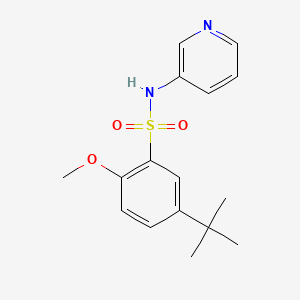

5-tert-butyl-2-methoxy-N-pyridin-3-ylbenzenesulfonamide

Description

5-tert-Butyl-2-methoxy-N-pyridin-3-ylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a tert-butyl group at position 5, a methoxy group at position 2, and a sulfonamide linkage connecting the benzene ring to a pyridin-3-yl group. The pyridine ring introduces aromatic nitrogen, which may participate in hydrogen bonding or π-π stacking in biological systems.

Properties

IUPAC Name |

5-tert-butyl-2-methoxy-N-pyridin-3-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c1-16(2,3)12-7-8-14(21-4)15(10-12)22(19,20)18-13-6-5-9-17-11-13/h5-11,18H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRNUQORMNZLVIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-2-methoxy-N-pyridin-3-ylbenzenesulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Formation of the tert-butyl group:

Sulfonamide formation: The sulfonamide group is introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.

Pyridinyl group introduction: The final step involves the coupling of the pyridinyl group to the benzene ring through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for monitoring and controlling the reactions.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-2-methoxy-N-pyridin-3-ylbenzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as thiols, amines, or halides can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-tert-butyl-2-methoxy-N-pyridin-3-ylbenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-tert-butyl-2-methoxy-N-pyridin-3-ylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

5-Chloro-2-methoxy-N-(5-(thiophen-3-yl)pyridin-3-yl)benzenesulfonamide (CAS 1451272-27-7)

- Key Differences : Replaces the tert-butyl group at position 5 with a chlorine atom and substitutes the pyridin-3-yl group with a thiophene-containing pyridine moiety.

- The thiophene ring introduces sulfur, which may enhance π-stacking interactions but reduce metabolic stability compared to the pure pyridine system in the target compound .

tert-Butyl 5-methoxy-4-methylpyridin-3-ylcarbamate

- Key Differences : Features a carbamate-protected amine on the pyridine ring and a methyl group at position 4 instead of a sulfonamide linkage.

- Implications :

N-Benzyl-N-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-4-((3,3-dimethylureido)methyl)benzenesulfonamide (CAS 1254206-70-6)

- Key Differences : Incorporates a benzyl group, trifluoromethyl-substituted pyridine, and a urea-based side chain.

- Implications: The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the tert-butyl group.

Physicochemical and Pharmacokinetic Properties

*Calculated using fragment-based methods; values are approximate.

Biological Activity

5-tert-butyl-2-methoxy-N-pyridin-3-ylbenzenesulfonamide (CAS No. 898654-25-6) is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a tert-butyl group, a methoxy group, and a pyridinyl moiety, suggests diverse interactions with biological targets.

The synthesis of this compound typically involves several steps:

- Formation of the tert-butyl group .

- Sulfonamide formation by reacting an intermediate with a sulfonyl chloride in the presence of a base.

- Pyridinyl group introduction through a palladium-catalyzed cross-coupling reaction.

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related sulfonamides demonstrate bactericidal effects against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus . The mechanism often involves the inhibition of protein synthesis and nucleic acid production.

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies suggest that it may inhibit the proliferation of various human tumor cell lines, demonstrating cytotoxic effects that warrant further investigation . The presence of the pyridinyl group is believed to enhance its interaction with specific cellular targets involved in cancer progression.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has been investigated for anti-inflammatory properties. Its structural components may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of sulfonamide derivatives, including compounds structurally similar to this compound. The results indicated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values significantly lower than traditional antibiotics .

Case Study 2: Anticancer Potential

Another investigation focused on a series of sulfonamide derivatives' cytotoxicity against human cancer cell lines. The findings revealed that specific modifications in the chemical structure could enhance antiproliferative activity, suggesting that this compound might be optimized for better efficacy .

The biological activity of this compound is largely attributed to its ability to bind to specific enzymes or receptors within cells. This binding can modulate enzyme activity or disrupt critical cellular processes, leading to its observed antimicrobial and anticancer effects .

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-tert-butyl-2-methoxybenzenesulfonamide | Lacks pyridinyl group | Moderate antibacterial |

| 2-methoxy-N-pyridin-3-ylbenzenesulfonamide | Lacks tert-butyl group | Cytotoxic effects |

| 5-tert-butyl-N-pyridin-3-ylbenzenesulfonamide | Lacks methoxy group | Reduced anti-inflammatory |

The unique combination of functional groups in this compound provides distinct chemical and biological properties compared to its analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.